molecular formula C9H7BrN2 B1444396 6-Bromo-7-methylquinoxaline CAS No. 646504-80-5

6-Bromo-7-methylquinoxaline

Cat. No. B1444396
M. Wt: 223.07 g/mol
InChI Key: HOEDWTAFUPBYQH-UHFFFAOYSA-N
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Description

6-Bromo-7-methylquinoxaline is a chemical compound with the molecular formula C9H7BrN2 . It has a molecular weight of 223.07 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 6-Bromo-7-methylquinoxaline is 1S/C9H7BrN2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h2-5H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Bromo-7-methylquinoxaline is a solid at room temperature . It has a molecular weight of 223.07 .

Scientific Research Applications

1. Synthesis of Quinoxaline Derivatives

Research by Choi and Chi (2004) demonstrated a method to prepare 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, highlighting the role of 6-bromo-7-methylquinoxaline in synthesizing novel quinoxaline derivatives. This process involves nucleophilic substitution reactions and provides a route for the development of various alkylamino compounds, indicating its significance in organic synthesis (Choi & Chi, 2004).

2. Development of Anticancer Agents

A study by Abbas et al. (2015) explored the synthesis of substituted quinoxaline derivatives using 6-bromo-3-methylquinoxalin-2(1H)-one. This research aimed to develop potent anticancer agents by creating various quinoxaline derivatives and testing their effectiveness as inhibitors of c-Met kinase, a receptor linked to high tumor grades and poor prognosis in several human cancers (Abbas et al., 2015).

3. Corrosion Inhibition

In the field of materials science, Forsal et al. (2010) investigated the use of 6-methylquinoxalin-2(1H)-one as a corrosion inhibitor. Their study showed that this compound, related to 6-bromo-7-methylquinoxaline, effectively inhibits steel corrosion in an acidic medium. This highlights its potential application in preventing corrosion, which is crucial in various industrial contexts (Forsal et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6-bromo-7-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEDWTAFUPBYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-methylquinoxaline

CAS RN

646504-80-5
Record name 6-bromo-7-methylquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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